5-Bromo-2-methylpyridin-3-amine

Overview

Description

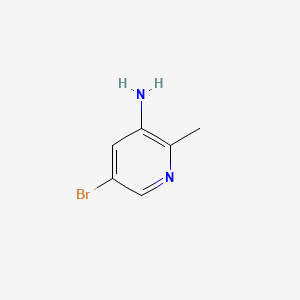

5-Bromo-2-methylpyridin-3-amine (CAS: 109613-97-0) is a halogenated pyridine derivative characterized by a bromine atom at position 5, a methyl group at position 2, and an amine group at position 3 of the pyridine ring. Its molecular formula is C₆H₇BrN₂, with a molecular weight of 201.04 g/mol. This compound is commercially available and serves as a critical precursor in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of diverse aryl-substituted pyridine derivatives .

The amine group at position 3 and bromine at position 5 make it highly reactive in cross-coupling reactions. However, the labile proton on the amine group can interfere with palladium catalysis, necessitating protective strategies such as acetylation (e.g., conversion to N-[5-bromo-2-methylpyridine-3-yl]acetamide) to improve reaction efficiency . Derivatives synthesized from this compound exhibit notable biological activities, including anti-thrombolytic, biofilm inhibition, and hemolytic properties, with specific derivatives showing >90% inhibition against Escherichia coli .

Preparation Methods

Reduction Method

One of the prominent methods for synthesizing 5-bromo-2-methylpyridin-3-amine involves the reduction of 2-methyl-3-nitro-5-bromopyridine. The process is as follows:

-

- 2-methyl-3-nitro-5-bromopyridine (13 g, 60 mmol)

- Reduced iron powder (8.4 g, 150 mmol)

- Ammonium chloride (8.1 g, 150 mmol)

- Methanol/water (100 mL, 4:1 v/v)

-

- Combine the reactants in a reaction vessel.

- Heat the mixture to reflux at 80°C for 2 hours.

- Filter the mixture under hot suction.

- Concentrate the filtrate under reduced pressure to dryness.

- Add water (100 mL) and perform suction filtration to obtain the product.

Yield : Approximately 10.6 g (95% yield) of white solid product was obtained after drying.

Alternative Synthetic Route via Hydrogenation

Another method involves a multi-step process starting from diethyl malonate and culminating in the formation of this compound:

- Stepwise Synthesis :

- Step 1 : React diethyl malonate with sodium to form a salt.

- Step 2 : Introduce 5-nitro-2-chloropyridine for condensation reaction followed by decarboxylation under acidic conditions to yield 5-nitro-2-picoline.

- Step 3 : Hydrogenate the product using Pd/C catalyst to convert it into 5-amino-2-methylpyridine.

- Step 4 : React with HBr and bromine in a controlled manner to synthesize this compound.

This method is noted for its mild reaction conditions and high yields, making it suitable for industrial applications.

Summary of Preparation Methods

| Method | Key Reactants | Yield | Conditions |

|---|---|---|---|

| Reduction Method | 2-methyl-3-nitro-5-bromopyridine, iron powder | ~95% | Reflux at 80°C for 2 hours |

| Multi-step Synthesis | Diethyl malonate, sodium, Pd/C catalyst | High yield | Mild conditions |

Research indicates that the choice of method significantly impacts both yield and purity of the final product. The reduction method tends to provide a higher yield with fewer by-products compared to traditional methods involving aluminum chloride and bromine, which often result in complex mixtures that are difficult to separate.

The preparation of this compound can be effectively achieved through various synthetic routes, each with its advantages and challenges. The reduction method offers simplicity and high yields, while alternative multi-step processes provide flexibility in handling different reactants and conditions. These methods are critical for advancing applications in pharmaceuticals and organic chemistry.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methylpyridin-3-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It participates in Suzuki cross-coupling reactions with arylboronic acids to form novel pyridine derivatives.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydride and alkyl halides.

Suzuki Cross-Coupling: Palladium catalysts and arylboronic acids are used under mild conditions.

Oxidation: Oxidizing agents such as potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride are employed.

Major Products Formed

Substitution Products: Various substituted pyridines.

Coupling Products: Novel pyridine derivatives with potential biological activities.

Oxidation and Reduction Products: Different oxidized or reduced forms of the original compound.

Scientific Research Applications

Synthesis of 5-Bromo-2-methylpyridin-3-amine

The compound can be synthesized through several methods, including the Suzuki cross-coupling reaction. This method involves the coupling of this compound with arylboronic acids under palladium catalysis, resulting in various novel pyridine derivatives. These derivatives have shown promise in applications such as liquid crystal technology and biological activity assessments, including anti-thrombolytic and biofilm inhibition properties .

Biological Activities

Research indicates that this compound and its derivatives exhibit significant biological activities:

- Anti-thrombolytic Activity : Certain derivatives have been evaluated for their ability to inhibit thrombus formation, which is crucial in cardiovascular disease management.

- Biofilm Inhibition : The compound has demonstrated effectiveness in inhibiting biofilm formation, which is essential in combating bacterial infections associated with medical devices and chronic wounds .

- Hemolytic Activity : Studies have assessed the hemolytic activity of these derivatives, providing insights into their safety profiles for potential therapeutic applications .

Medicinal Chemistry Applications

This compound serves as a versatile building block in medicinal chemistry. Its derivatives are being explored for:

- Drug Development : The compound's structural features allow for modifications that can enhance pharmacological properties. For instance, it has been used as a starting material for synthesizing various bioactive molecules targeting different biological pathways .

- Lead Optimization : In drug discovery, the compound has been utilized to optimize lead compounds by modifying the pyridine structure to improve potency and selectivity against specific targets .

Material Science Applications

Beyond medicinal applications, this compound is also being investigated in material science:

- Liquid Crystals : The compound's derivatives have been studied as potential chiral dopants in liquid crystal displays (LCDs). Their molecular properties can influence the alignment and optical characteristics of liquid crystals, leading to advancements in display technologies .

Case Studies

Several studies highlight the applications of this compound:

- Study on Liquid Crystals : A study demonstrated that pyridine derivatives synthesized from this compound exhibited favorable characteristics for use as chiral dopants in LCDs. The research included density functional theory (DFT) calculations to predict the behavior of these compounds in liquid crystal matrices .

- Biological Evaluation : Another research effort focused on evaluating the anti-thrombolytic and biofilm inhibition activities of various derivatives. The findings suggested that specific modifications to the pyridine ring could enhance biological activity while maintaining low toxicity profiles .

Mechanism of Action

The mechanism of action of 5-Bromo-2-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural analogs of 5-bromo-2-methylpyridin-3-amine differ in substituent positions, halogen types, or functional groups, leading to variations in reactivity, electronic properties, and biological efficacy. Below is a detailed comparison:

Structural and Substituent Variations

Reactivity in Suzuki Cross-Coupling Reactions

- This compound : Requires protection of the NH₂ group (e.g., acetylation) to prevent Pd coordination, achieving moderate yields (50–70%) .

- No yield data available in evidence.

- 5-Bromo-6-methoxypyridin-3-amine : Methoxy at C6 may stabilize intermediates via resonance, but competing side reactions (e.g., demethylation) could reduce yields.

Electronic Properties (DFT Analysis)

- This compound : DFT studies reveal a high dipole moment (4.5–5.2 D) and low energy gap (HOMO-LUMO = 3.5–4.0 eV), indicating polarizable electron distribution and reactivity .

Biological Activity

5-Bromo-2-methylpyridin-3-amine (C6H7BrN2) is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound, characterized by a bromine atom at the 5-position, a methyl group at the 2-position, and an amino group at the 3-position of the pyridine ring, serves as a versatile building block for synthesizing various pyridine derivatives. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant research findings.

Target of Action

This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions , which allow for the formation of diverse aryl-pyridine derivatives. These reactions are pivotal in drug discovery and development due to their efficiency in synthesizing complex organic molecules .

Mode of Action

The compound acts as a reagent that facilitates the coupling of arylboronic acids with pyridine derivatives. This process not only enhances the structural diversity of synthesized compounds but also contributes to their potential biological activities .

Biochemical Pathways

Research indicates that derivatives synthesized from this compound exhibit various biological activities, including anti-thrombolytic , biofilm inhibition , and haemolytic activities . For instance, certain derivatives have shown significant efficacy against clot formation in human blood and inhibition of bacterial biofilms .

Synthesis and Derivatives

The synthesis of novel derivatives through the Suzuki reaction has been well-documented. A study demonstrated that this compound can be coupled with several arylboronic acids to yield new compounds with moderate to good yields .

Table 1: Summary of Biological Activities of Synthesized Derivatives

Case Studies

In one notable study, researchers synthesized a series of pyridine derivatives from this compound and evaluated their biological activities. The compound 4b exhibited the highest anti-thrombolytic activity among the newly synthesized compounds, while 4f was particularly effective against Escherichia coli, showcasing its potential as an antimicrobial agent .

Pharmacokinetics

The pharmacokinetic properties of compounds derived from this compound are critical for understanding their therapeutic potential. Studies suggest that these derivatives can interact with various enzymes and proteins within biological systems, influencing cellular processes such as metabolism and gene expression .

Applications in Scientific Research

This compound has several applications across different fields:

- Chemistry : Serves as a key building block for synthesizing complex organic molecules.

- Biology : Investigated for its potential biological activities, particularly in developing antimicrobial agents.

- Medicine : Ongoing research explores its therapeutic potential for treating central nervous system disorders.

- Industry : Utilized in producing various chemical intermediates and fine chemicals .

Q & A

Q. Basic: What are the standard synthetic routes for preparing 5-Bromo-2-methylpyridin-3-amine, and what analytical methods validate its purity?

Answer:

The compound is commonly synthesized via bromination of 2-amino-3-methylpyridine using reagents like N-bromosuccinimide (NBS) in a polar solvent (e.g., dimethylformamide) under controlled temperatures (40–60°C) . Post-synthesis, purity is validated using:

- 1H/13C NMR : Peaks for aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.3–2.5 ppm).

- Mass spectrometry (MS) : Molecular ion peak at m/z 201 (M+H)+.

- HPLC : Retention time comparison against a reference standard.

Table 1: Key Spectral Data

| Technique | Key Signals | Reference |

|---|---|---|

| 1H NMR (DMSO-d6) | δ 2.4 (s, 3H, CH3), δ 6.9 (d, 1H, Ar) | |

| 13C NMR | δ 21.5 (CH3), 115–150 (Ar carbons) | |

| MS (ESI+) | m/z 201 [M+H]+ |

Q. Advanced: How can regioselectivity challenges during bromination of 2-amino-3-methylpyridine be addressed?

Answer:

Regioselectivity in bromination depends on:

- Directing groups : The amino group at position 3 directs electrophilic substitution to position 5 due to resonance stabilization .

- Reagent choice : NBS over Br2 minimizes over-bromination.

- Temperature control : Lower temperatures (≤60°C) reduce side reactions. Computational modeling (DFT) can predict reactive sites by analyzing electron density maps .

Table 2: Optimization Parameters

| Variable | Optimal Condition | Impact on Yield |

|---|---|---|

| Reagent | NBS in DMF | 85–90% |

| Temperature | 50°C | Minimizes byproducts |

| Reaction time | 12–16 hours | Completes substitution |

Q. Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.

- Storage : In airtight containers at 2–8°C, away from oxidizers .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Q. Advanced: How does steric hindrance from the methyl group influence reactivity in cross-coupling reactions?

Answer:

The methyl group at position 2 introduces steric hindrance, slowing Suzuki-Miyaura couplings. Strategies to mitigate this:

- Catalyst optimization : Use Pd(PPh3)4 with bulky ligands (e.g., SPhos) to enhance turnover .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes at 120°C vs. 24 hours conventionally) .

Table 3: Catalytic Efficiency Comparison

| Catalyst | Yield (%) | Reaction Time |

|---|---|---|

| Pd(OAc)2/PPh3 | 45 | 24 h |

| PdCl2(dtbpf) | 72 | 6 h |

| Pd(PPh3)4/SPhos | 88 | 30 min (MW) |

Q. Advanced: How can crystallographic data resolve structural ambiguities in this compound derivatives?

Answer:

Single-crystal X-ray diffraction (SC-XRD) using SHELXL provides:

- Bond lengths/angles : Confirms bromine substitution at position 5.

- Packing motifs : Reveals intermolecular hydrogen bonds (N–H⋯N) stabilizing the lattice .

- Twinned crystals : SHELXD/SHELXE can phase high-resolution data for accurate refinement .

Table 4: Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | P21/c |

| Unit cell (Å) | a=8.2, b=10.5, c=12.1 |

| R-factor | <0.05 |

Q. Basic: What are common intermediates derived from this compound in medicinal chemistry?

Answer:

The compound serves as a precursor for:

- Antimicrobial agents : Via Ullmann coupling to introduce aryl groups .

- Kinase inhibitors : Through Buchwald-Hartwig amination .

- Fluorescent probes : By Sonogashira coupling with alkynes .

Q. Advanced: How to troubleshoot contradictory NMR data for this compound in different solvents?

Answer:

Solvent-induced shifts arise from hydrogen bonding in DMSO-d6 vs. CDCl3. For consistency:

Properties

IUPAC Name |

5-bromo-2-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-4-6(8)2-5(7)3-9-4/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBAXYISWNGGXOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60620889 | |

| Record name | 5-Bromo-2-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914358-73-9 | |

| Record name | 5-Bromo-2-methyl-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914358-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.